molecular formula C21H20O5 B6463058 3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one CAS No. 2549002-25-5

3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one

Cat. No. B6463058
CAS RN: 2549002-25-5
M. Wt: 352.4 g/mol
InChI Key: CYABZGBTQFHMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Butoxybenzoyl)-7-methoxy-2H-chromen-2-one, also known as BMMC, is a chromenone compound that has been studied extensively in the scientific community. It is an important intermediate in the synthesis of a variety of pharmaceuticals and has been investigated for its potential use in various scientific applications.

Scientific Research Applications

3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one has been studied extensively for its potential use in various scientific applications. It has been used as a photodynamic therapy agent for cancer treatment, as an antioxidant, and as an anti-inflammatory agent. It has also been investigated for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.

Mechanism of Action

The mechanism of action of 3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one is not fully understood, but it is thought to act as an antioxidant by scavenging reactive oxygen species. It is also thought to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines. Additionally, this compound is thought to possess anti-cancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been shown to inhibit the growth of several types of cancer cells, including lung, breast, and ovarian cancer cells. Furthermore, this compound has been shown to possess neuroprotective effects, suggesting its potential use in the treatment of neurological disorders such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one in laboratory experiments include its relatively low cost and its availability in a variety of forms. Additionally, this compound is relatively stable and can be stored at room temperature. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are numerous potential future directions for the use of 3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one in scientific research. These include further investigations into its potential use in cancer therapy, its potential use in the treatment of neurological disorders, and its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research into the mechanism of action of this compound could lead to new and improved therapeutic strategies. Finally, this compound could also be investigated for its potential use in other areas of scientific research, such as drug delivery and drug metabolism.

Synthesis Methods

The synthesis of 3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one is typically accomplished through the reaction of 4-butoxybenzaldehyde and 7-methoxycoumarin in the presence of piperidine and glacial acetic acid. The reaction is carried out at room temperature and the product is isolated in a yield of approximately 80%.

properties

IUPAC Name

3-(4-butoxybenzoyl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-3-4-11-25-16-8-5-14(6-9-16)20(22)18-12-15-7-10-17(24-2)13-19(15)26-21(18)23/h5-10,12-13H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYABZGBTQFHMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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